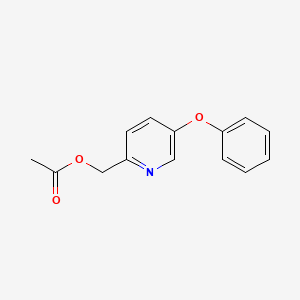

(5-phenoxypyridin-2-yl)methyl acetate

Description

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

(5-phenoxypyridin-2-yl)methyl acetate |

InChI |

InChI=1S/C14H13NO3/c1-11(16)17-10-12-7-8-14(9-15-12)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |

InChI Key |

BTSRZSATRFWIOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester typically involves the esterification of acetic acid with 5-phenoxy-pyridin-2-ylmethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-phenoxypyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 5-phenoxy-pyridin-2-ylmethanol and acetic acid.

Reduction: 5-phenoxy-pyridin-2-ylmethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-phenoxypyridin-2-yl)methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Substituent Diversity: Halogenation: The fluoro group in Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate enhances lipophilicity and metabolic stability compared to the phenoxy group in the target compound .

Ester Group Modifications :

Physicochemical and Pharmacokinetic Properties

- Solubility: The phenoxy group in the target compound may reduce aqueous solubility compared to morpholinoethoxy or fluoro-substituted analogues .

- Metabolic Stability: Fluorine and methylthio groups in analogues resist oxidative metabolism, whereas the phenoxy group may undergo CYP450-mediated hydroxylation .

Industrial and Pharmaceutical Relevance

- Target Compound: Potential as a scaffold for kinase inhibitors or anti-inflammatory agents due to pyridine’s prevalence in drug discovery .

- Analogues :

Q & A

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst screening : Pd-based catalysts may reduce side reactions in boronation steps.

- Real-time monitoring : Use in-line FTIR or HPLC to track intermediate stability .

How do structural modifications at the pyridine ring affect bioactivity?

Substituents at the 5-position (e.g., chloro, methoxy) alter electronic properties and steric bulk. For instance, 2-(5-chloropyridin-2-yl)acetic acid shows distinct hydrogen-bonding patterns, influencing ligand-receptor interactions . Computational modeling (DFT-B3LYP/6-31G*) can predict substituent effects on reactivity .

How can contradictory spectral data from different labs be resolved?

- Standardize protocols : Use certified reference materials (e.g., NIST standards ) for instrument calibration.

- Address sample degradation : Degradation of organic esters during prolonged analysis (e.g., 9-hour HPLC runs) can skew results. Implement cooling (4°C) to stabilize samples .

What strategies mitigate risks given limited toxicity data?

- Tiered testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before animal studies.

- Ecological modeling : Use QSAR tools to predict bioaccumulation potential in lieu of empirical data .

How can crystallographic data improve computational modeling accuracy?

X-ray-derived bond lengths (e.g., C–S: 1.74 Å in thieno-pyridines ) validate DFT-optimized geometries. Discrepancies >0.05 Å suggest recalibration of basis sets (e.g., 6-31G* vs. def2-TZVP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.